5-Chloro-3-iodothiophene-2-carbaldehyde
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Overview
Description
5-Chloro-3-iodothiophene-2-carbaldehyde is a heterocyclic compound that contains both chlorine and iodine substituents on a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodothiophene-2-carbaldehyde typically involves halogenation reactions. One common method involves the iodination of 5-chlorothiophene-2-carbaldehyde using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodothiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling: Palladium catalysts and ligands like triphenylphosphine are used in coupling reactions.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of 5-chloro-3-iodothiophene-2-carboxylic acid.
Reduction: Formation of 5-chloro-3-iodothiophene-2-methanol.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
5-Chloro-3-iodothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothiophene-2-carbaldehyde
- 3-Iodothiophene-2-carbaldehyde
- 5-Bromo-3-iodothiophene-2-carbaldehyde
Uniqueness
5-Chloro-3-iodothiophene-2-carbaldehyde is unique due to the presence of both chlorine and iodine atoms on the thiophene ring. This dual halogenation can impart distinct electronic and steric properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H2ClIOS |
---|---|
Molecular Weight |
272.49 g/mol |
IUPAC Name |
5-chloro-3-iodothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2ClIOS/c6-5-1-3(7)4(2-8)9-5/h1-2H |
InChI Key |
RBGFHDBVSNLYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1I)C=O)Cl |
Origin of Product |
United States |
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